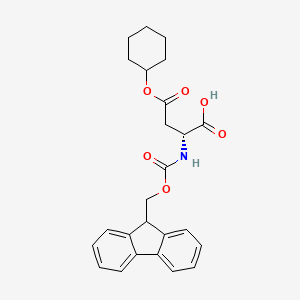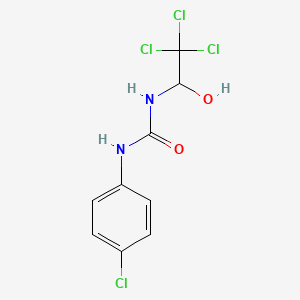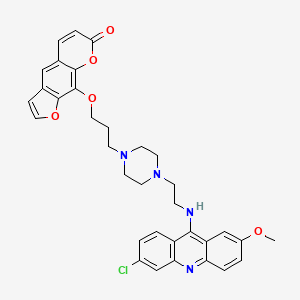
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzopyran structure, followed by the introduction of the furo group and the acridinyl moiety. The final steps involve the attachment of the piperazinyl and propoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets. The acridinyl moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The piperazinyl group may enhance the compound’s binding affinity to certain proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-: This compound has a similar core structure but lacks the acridinyl and piperazinyl groups.
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-: This compound features an epoxy group instead of the acridinyl moiety.
Uniqueness
The uniqueness of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acridinyl moiety, in particular, sets it apart from other similar compounds, providing unique interactions with biological targets.
Properties
CAS No. |
86863-30-1 |
|---|---|
Molecular Formula |
C34H33ClN4O5 |
Molecular Weight |
613.1 g/mol |
IUPAC Name |
9-[3-[4-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethyl]piperazin-1-yl]propoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C34H33ClN4O5/c1-41-25-5-7-28-27(21-25)31(26-6-4-24(35)20-29(26)37-28)36-10-12-39-15-13-38(14-16-39)11-2-17-42-34-32-23(9-18-43-32)19-22-3-8-30(40)44-33(22)34/h3-9,18-21H,2,10-17H2,1H3,(H,36,37) |
InChI Key |
DCYQENXPGVZQGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCN4CCN(CC4)CCCOC5=C6C(=CC7=C5OC=C7)C=CC(=O)O6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


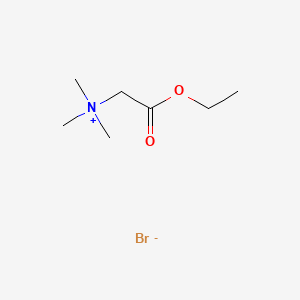
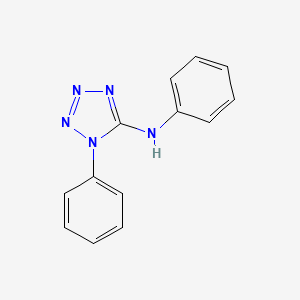
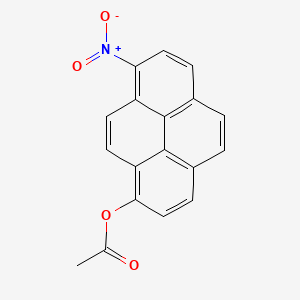
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)

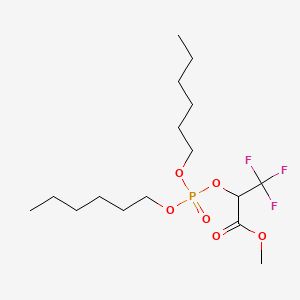
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)


![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)
